Carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester
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Overview
Description
2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound features a benzofuran ring substituted with a 3-methyl group and a carbamate group attached to a 2-chlorophenyl moiety. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate can be achieved through a multi-step process involving the formation of the benzofuran ring, followed by the introduction of the carbamate group. One common method involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via a cyclization reaction of an appropriate precursor, such as 2-hydroxybenzaldehyde, with a suitable reagent like acetic anhydride.
Introduction of 3-Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of Carbamate Group: The carbamate group can be introduced by reacting the intermediate with phosgene or a suitable isocyanate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as 2-hydroxybenzaldehyde, methyl chloride, and phosgene.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.
Purification and Isolation: Purification of the final product through techniques like recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or microbial growth, resulting in its biological effects.
Comparison with Similar Compounds
2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate can be compared with other similar compounds:
Properties
CAS No. |
61307-33-3 |
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Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
(2-chlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C16H12ClNO3/c1-10-11-6-2-4-8-13(11)20-15(10)18-16(19)21-14-9-5-3-7-12(14)17/h2-9H,1H3,(H,18,19) |
InChI Key |
GFDXVZURFBFDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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